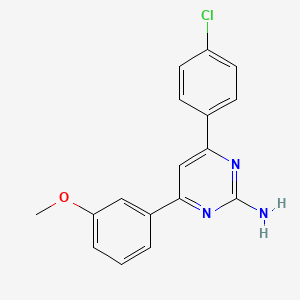
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine, also known as 4CP-6DC-P2A, is an organic compound belonging to the class of pyrimidine derivatives. It has been the subject of scientific research in the past few decades due to its potential applications in the fields of biochemistry and physiology.
科学的研究の応用
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has been the subject of scientific research in recent years due to its potential applications in biochemistry and physiology. It has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has also been studied for its potential use as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin, dopamine, and norepinephrine. Additionally, 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has been studied for its potential use as a modulator of the NMDA receptor, which is involved in memory formation and learning.
作用機序
The exact mechanism of action of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act by binding to the active site of the target enzyme or receptor, thereby blocking its activity. It is also believed to act by modulating the activity of the target enzyme or receptor, thereby altering its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine are not yet fully understood. However, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin, dopamine, and norepinephrine. Additionally, 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has been shown to modulate the activity of the NMDA receptor, which is involved in memory formation and learning.
実験室実験の利点と制限
The main advantage of using 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine in laboratory experiments is its high selectivity and specificity for the target enzyme or receptor. This allows for more precise and accurate results. Additionally, 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine is relatively inexpensive and easy to obtain, making it an ideal choice for laboratory experiments. The main limitation of using 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine in laboratory experiments is its lack of long-term stability, as it can degrade over time.
将来の方向性
The future directions for 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine are numerous and varied. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to optimize the synthesis method and to develop more efficient and cost-effective methods. Additionally, further research is needed to explore its potential applications in other areas, such as drug development and diagnostic testing. Finally, further research is needed to explore its potential use in the treatment of various diseases and disorders.
合成法
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Ullmann coupling reaction, and the Biginelli reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method, as it is the most efficient and cost-effective. In this reaction, 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine is synthesized by reacting 4-chlorophenylboronic acid and 3,4-dichlorophenylboronic acid in the presence of a palladium catalyst. The Ullmann coupling reaction involves the reaction of 4-chlorophenyliodine and 3,4-dichlorophenyliodine in the presence of a copper catalyst. The Biginelli reaction involves the reaction of 4-chlorophenylacetic acid, 3,4-dichlorophenylacetic acid, and urea in the presence of a base catalyst.
特性
IUPAC Name |
4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3/c17-11-4-1-9(2-5-11)14-8-15(22-16(20)21-14)10-3-6-12(18)13(19)7-10/h1-8H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIXAANINVSMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347515.png)


